Tartaric acid dihydrazide
Description
Historical Context and Evolution of Tartaric Acid Derivatives in Academia
The story of tartaric acid derivatives is deeply rooted in the history of chemistry, particularly in the development of stereochemistry. Tartaric acid itself, a naturally occurring organic acid found in grapes and other fruits, has been known for centuries. wikipedia.orgwikidoc.org Its journey into the annals of chemical science began in earnest in 1769 when Carl Wilhelm Scheele first isolated it. wikipedia.orgwikidoc.org However, it was the pioneering work of Jean-Baptiste Biot in 1832, who observed the optical activity of tartaric acid, and Louis Pasteur's subsequent investigations in 1847 on the chiral nature of its crystals, that truly revolutionized our understanding of molecular asymmetry. wikipedia.orgwikidoc.org
This fundamental understanding of stereoisomerism paved the way for the systematic exploration of tartaric acid and its derivatives as chiral synthons in organic synthesis. nih.gov For decades, researchers have utilized the readily available and inexpensive enantiomers of tartaric acid, L-(+)-tartaric acid and D-(-)-tartaric acid, to introduce specific stereochemistry into target molecules. nih.govworldscientific.com The development of various derivatives, such as tartrate esters, tartramides, and their corresponding anhydrides, expanded the synthetic utility of this chiral pool chemical. researchgate.netmdpi.comsemanticscholar.org These derivatives have been instrumental as resolving agents for racemic mixtures, chiral auxiliaries to guide stereoselective reactions, and as foundational chiral building blocks for the synthesis of complex natural products and bioactive molecules. nih.govresearchgate.net The evolution of these derivatives reflects a continuous effort to harness the inherent chirality of tartaric acid for the precise construction of three-dimensional molecular architectures. researchgate.net
Structural Significance and Fundamental Reactivity in Chemical Transformations
Tartaric acid dihydrazide, with the chemical formula C₄H₁₀N₄O₄, possesses a distinct molecular architecture that underpins its utility in chemical synthesis. The molecule features a four-carbon backbone derived from tartaric acid, with two hydroxyl (-OH) groups on the central carbons and a hydrazide (-CONHNH₂) group at each terminus. The presence of two chiral centers, inherited from the parent tartaric acid, imparts inherent chirality to the molecule, with the common form being the (2R,3R) stereoisomer derived from L-(+)-tartaric acid. nih.gov
The fundamental reactivity of this compound is dictated by its functional groups. The hydrazide moieties are nucleophilic and readily react with carbonyl compounds, such as aldehydes and ketones, to form stable acylhydrazone linkages. smolecule.com20.210.105 This condensation reaction is a cornerstone of its application in dynamic covalent chemistry and the synthesis of macrocycles and polymers. smolecule.com20.210.105 The hydroxyl groups can participate in hydrogen bonding, influencing the molecule's conformation and its interactions with other molecules and metal ions. Furthermore, these hydroxyl groups can be functionalized, offering additional sites for chemical modification. The bifunctional nature of the molecule, with two reactive hydrazide groups, allows it to act as a crosslinking agent or a monomer in polymerization reactions. atamanchemicals.com
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₁₀N₄O₄ |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedihydrazide |
| Chirality | Exists as stereoisomers, commonly (2R,3R) |
| Key Functional Groups | Two hydrazide (-CONHNH₂), Two hydroxyl (-OH) |
Interdisciplinary Research Landscape and Scope of this compound
The unique combination of chirality, multiple functional groups, and well-defined structure has propelled this compound into various fields of interdisciplinary research. Its applications extend beyond traditional organic synthesis and into materials science, polymer chemistry, and supramolecular chemistry.
In materials science , this compound has been employed as a building block for the construction of chiral Covalent Organic Frameworks (COFs). researchgate.netresearchgate.net The chirality of the dihydrazide linker can be transferred to the resulting porous material, creating chiral environments with potential applications in enantioselective separations and catalysis. Its ability to form extensive hydrogen-bonding networks contributes to the crystallinity and stability of these frameworks.
In polymer chemistry , the bifunctional nature of this compound makes it an effective crosslinking agent. It can be used to form hydrogels by reacting with aldehyde-containing polymers, enhancing their mechanical stability. This is particularly relevant in the development of biocompatible materials for biomedical applications. It has also been used in the synthesis of dynamic polymers, or "dynamers," where the reversible formation of acylhydrazone bonds allows for the creation of materials that can adapt their structure in response to external stimuli. 20.210.105
In organic synthesis , it continues to be a valuable chiral building block for the synthesis of complex molecules, including macrocycles and nitrogen-containing compounds. smolecule.com The predictable stereochemistry of the dihydrazide allows for the precise control of the three-dimensional arrangement of atoms in the target molecule. nih.gov
The following table summarizes some of the key research applications of this compound:
| Research Area | Application | Significance |
| Materials Science | Chiral linker for Covalent Organic Frameworks (COFs) | Induces chirality in porous materials for enantioselective applications. researchgate.netresearchgate.net |
| Polymer Chemistry | Crosslinking agent for hydrogels and polymers | Enhances mechanical stability and allows for the creation of dynamic materials. 20.210.105 |
| Organic Synthesis | Chiral building block | Enables the synthesis of complex molecules with controlled stereochemistry. nih.govsmolecule.com |
| Supramolecular Chemistry | Monomer for self-assembling systems | Forms ordered structures through hydrogen bonding and dynamic covalent bonds. 20.210.105 |
The ongoing research into this compound and its derivatives continues to uncover new applications, highlighting its enduring importance as a versatile molecule in modern chemical science.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJZGXRFYKPSIM-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)O)(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)NN)O)(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54789-92-3 | |
| Record name | 2,3-Dihydroxy- (2R,3R)butanedioic acid 1,4-dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54789-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tartaric acid dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054789923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [R-(R*,R*)]-tartarohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization Strategies
Direct Hydrazination Approaches for Tartaric Acid Dihydrazide Synthesis
The most straightforward method for synthesizing this compound involves the direct reaction of tartaric acid with hydrazine (B178648). This approach is favored for its simplicity and atom economy.
Reaction Conditions and Optimization in Aqueous Media
The direct synthesis is typically carried out by reacting tartaric acid with an excess of hydrazine hydrate (B1144303). To manage the exothermic nature of the reaction, the gradual addition of hydrazine hydrate to an aqueous solution of tartaric acid is performed at reduced temperatures, often between 0–5°C. Precise control over the temperature and pH is crucial to prevent the formation of side products. The reaction is generally conducted under acidic conditions, which facilitates the replacement of the hydroxyl groups of the carboxylic acid with hydrazide groups. smolecule.com
Key parameters for the direct hydrazination of tartaric acid are summarized in the table below.
| Parameter | Condition | Rationale |
| Reactants | (R,R)-tartaric acid, hydrazine hydrate | Starting material and hydrazinating agent. |
| Molar Ratio | 1:4 (tartaric acid to deionized water) | Ensures complete dissolution of tartaric acid. |
| Equivalents of Hydrazine Hydrate | 2.5 | An excess ensures the complete conversion of both carboxylic acid groups. |
| Initial Temperature | 0–5°C | Mitigates exothermic side reactions during the addition of hydrazine hydrate. |
| Reaction Temperature | 80°C (Reflux) | Provides the necessary energy for the reaction to proceed to completion. |
| Reaction Time | 6–8 hours | Sufficient duration for the reaction to reach high conversion. |
| Purity | >98% after recrystallization | Indicates the effectiveness of the purification method. |
| Yield | 75–78% | Represents the efficiency of the single-step synthesis. |
Reflux Synthesis Protocols and Product Isolation
Following the initial controlled addition of hydrazine hydrate, the reaction mixture is heated to reflux, typically at 80°C, for a period of 6 to 8 hours to ensure the reaction goes to completion. Upon cooling the reaction mixture to room temperature, the crude this compound precipitates out of the solution. The solid product is then isolated by filtration. To achieve higher purity, the crude product is subjected to recrystallization, often from a mixture of ethanol (B145695) and water (e.g., 3:1 v/v), which yields the final product with a purity exceeding 98%.
Stepwise Synthesis Routes via Tartaric Acid Esters
An alternative to direct hydrazination is a two-step process that proceeds through a tartaric acid ester intermediate. This method offers improved selectivity and can lead to higher yields.
Fischer Esterification Precursors
The initial step in this route is the conversion of tartaric acid into its corresponding dialkyl ester, commonly the diethyl or dimethyl ester. arkat-usa.org This is typically achieved through Fischer esterification, where tartaric acid is reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like para-toluenesulfonic acid or sulfuric acid. orgsyn.orgoperachem.com The reaction is often heated to reflux to drive the equilibrium towards the ester product. operachem.com In some procedures, a Dean-Stark apparatus is used to remove the water formed during the reaction, which further enhances the yield of the ester. operachem.com
Hydrazinolysis Reactions
A comparison of the single-step and two-step synthesis methods is provided in the table below.
| Parameter | Single-Step Method | Two-Step Method |
| Starting Material | Tartaric acid | Tartaric acid |
| Key Intermediate | None | Diethyl tartrate |
| Primary Reagent | Hydrazine hydrate | 1. Ethanol, H⁺ catalyst 2. Hydrazine hydrate |
| Reaction Temperature | 80°C | 25°C (Hydrazinolysis step) |
| Side Reactions | Over-hydrolysis | Reduced |
| Yield | 75–78% | 82–85% |
Acylation Reactions and Subsequent Hydrazine Treatment
A less common but viable route to this compound involves the acylation of tartaric acid derivatives, followed by reaction with hydrazine. smolecule.compw.edu.pl This method typically begins with the conversion of tartaric acid to an acyl chloride or an anhydride. pw.edu.plsemanticscholar.org For instance, tartaric acid can be treated with an acylating agent like an acid chloride to form a diacyltartaric anhydride. semanticscholar.orgresearchgate.net This activated intermediate is then reacted with hydrazine to yield the dihydrazide. smolecule.com While this method can be effective, it often involves more steps and potentially harsher reagents compared to the direct or stepwise hydrazination routes. pw.edu.plsemanticscholar.org
Derivatization of this compound
This compound serves as a versatile building block in organic synthesis due to the reactivity of its hydrazide functional groups. These groups can readily undergo various chemical transformations, leading to the formation of a diverse range of derivatives. This subsection explores key derivatization strategies, including N-alkylation, the formation of Schiff bases and acylhydrazones, and the synthesis of phosphorus-containing, diamide (B1670390), and bisphosphate derivatives.
N-Alkylation Strategies and Stereochemical Considerations
N-alkylation of this compound introduces alkyl groups onto the nitrogen atoms of the hydrazide moieties. This process can be achieved through reactions with alkyl halides or other alkylating agents. The stereochemistry of the tartaric acid backbone plays a crucial role in influencing the stereochemical outcome of these reactions, potentially leading to the formation of diastereomeric products. The inherent chirality of tartaric acid can be exploited to direct the stereoselective synthesis of more complex molecules. For instance, the C2 symmetric chiral bis-acetal dioxane derived from L-(+)-tartaric acid has been successfully alkylated and utilized in various asymmetric syntheses. worldscientific.com The reaction of N-alkyl-substituted imines, which are less electrophilic than their carbonyl counterparts, with highly reactive nucleophiles like organolithium and Grignard reagents has been reported. wiley-vch.de
In some cases, preventing N-alkylation is necessary to achieve a desired product. For example, in the synthesis of certain sulfur-containing compounds, the reaction is carried out in the presence of acid to prevent N-alkylation in favor of S-alkylation. tib.eu The choice of solvent and reaction conditions can also influence the outcome of N-alkylation reactions. For instance, the use of HMPA has been shown to improve the yield of methylation reactions, although it may result in a mixture of diastereomers. acs.org
Formation of Schiff Bases and Acylhydrazones
The reaction of this compound with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases and acylhydrazones. This condensation reaction typically involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond (azomethine group). rdd.edu.iq
The formation of Schiff bases from this compound has been utilized in the development of crosslinking agents for polymers. For example, it can react with aldehyde-containing polymers to form Schiff bases, which enhances the mechanical stability of hydrogels. The synthesis of novel Schiff base metal complexes has also been reported, where a Schiff base ligand is first formed and then reacted with a metal(II) chloride. researchgate.netbiointerfaceresearch.com
Acylhydrazones, which are products of the condensation of acyl hydrazides with aldehydes or ketones, are a versatile class of compounds in medicinal chemistry. nih.gov The reaction of this compound with aldehydes can lead to the formation of bisacylhydrazone macrocycles. smolecule.com The stability of acylhydrazones can be a concern, as they can be prone to hydrolysis, particularly under acidic conditions. d-nb.info However, their unique properties have led to their exploration as potential MRI contrast agents. nih.gov
The synthesis of N-acylhydrazones can be carried out using conventional methods involving organic solvents and reflux systems, with the reaction progress often monitored by thin-layer chromatography (TLC). utar.edu.my
Table 1: Examples of Aldehydes and Ketones Used in Schiff Base/Acylhydrazone Formation with this compound
| Carbonyl Compound | Resulting Derivative | Reference |
| Terephthalaldehyde | Bisacylhydrazone macrocycle | smolecule.com |
| Substituted Benzaldehydes | Schiff's bases (C2-C4) | researchgate.net |
| 1-hydroxy-2-naphthaldehyde | Schiff base ligand | researchgate.net |
| Various Benzaldehydes | N-acylhydrazones | utar.edu.my |
Phosphorus-Containing Derivatives
This compound can be derivatized to incorporate phosphorus-containing functional groups. These derivatives have garnered interest due to their potential biological activities. For instance, this compound can react with phosphorus-bearing carboxyhydrazides to form hydrazones with potential antiviral, antifungal, and antibacterial properties. The synthesis of these compounds may involve the Mannich reaction to introduce aminomethyl groups, which can enhance their bioactivity.
The synthesis of phosphorus-containing compounds can be complex, and stereoselective processes are often desired to obtain specific isomers. google.com These synthetic routes may involve the use of intermediates that are subsequently reacted to introduce the phosphorus moiety.
Diamide and Bisphosphate Derivatives
The hydrazide groups of this compound can be converted into amide linkages to form diamide derivatives. This can be achieved by reacting tartaric acid or its derivatives with amines. For example, long-chain tartaric acid diamides have been synthesized from diacetoxysuccinic anhydride. researchgate.netmdpi.com The synthesis of dibenzoyl-N,N′-dibenzyltartaric diamide has been reported from dibenzoyltartaric acid. arkat-usa.org The properties of these diamides can be tuned by varying the length of the alkyl chains attached to the amide nitrogens. researchgate.net
Bisphosphate derivatives of tartaric acid are another important class of compounds. Bisphosphonates (BPs) are characterized by a P-C-P bond and are known for their applications in treating bone-related diseases. nih.gov While the direct synthesis of bisphosphate derivatives from this compound is not extensively documented, the general synthesis of bisphosphonates often involves the reaction of a carboxylic acid with a phosphorus-containing reagent. unive.it The biological activity of bisphosphonates is highly dependent on the substituents attached to the central carbon atom. unive.it
Table 2: Examples of Diamide and Bisphosphate Precursors
| Precursor | Resulting Derivative Class | Reference |
| Diacetoxysuccinic anhydride | Long-chain tartaric acid diamides | researchgate.netmdpi.com |
| Dibenzoyltartaric acid | Dibenzoyl-N,N′-dibenzyltartaric diamide | arkat-usa.org |
| Carboxylic acids | Bisphosphonates | unive.it |
Green Chemistry Aspects in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency.
The synthesis of this compound itself can be approached from a green chemistry perspective. One method involves the direct reaction of tartaric acid with hydrazine hydrate. While this is a straightforward approach, optimizing conditions to improve yield and minimize side reactions is crucial. A two-step process, involving the initial conversion of tartaric acid to its diethyl ester followed by hydrazinolysis, has been shown to improve the yield from 75–78% to 82–85%.
The use of green catalysts and solvents is a key aspect of green chemistry. Tartaric acid itself has been used as a catalyst in various organic reactions, promoting the synthesis of complex molecules under mild and environmentally benign conditions. tsijournals.comsioc-journal.cn For example, tartaric acid has been employed as a catalyst for the synthesis of 2, 3-dihydroquinazolin-4(1H)-ones in water at room temperature. tsijournals.com Low melting mixtures of L-(+)-tartaric acid and urea (B33335) derivatives have also been utilized as a novel reaction medium that can act as a solvent, catalyst, and reactant simultaneously. rsc.org
Furthermore, the development of microbial production methods for tartaric acid precursors from renewable resources like glucose represents a significant advancement in the green synthesis of tartaric acid and its derivatives. nih.gov This biotechnological approach avoids the use of petroleum-derived feedstocks.
In the context of derivatization, green methods for the synthesis of Schiff bases have been explored. These include the use of natural acids found in fruit juices as catalysts, which provide the necessary pH for the reaction to proceed. rdd.edu.iq Microwave irradiation has also been investigated as a green technique to accelerate the synthesis of Schiff bases, often leading to higher yields in shorter reaction times. rdd.edu.iq
Table 3: Green Chemistry Approaches in this compound Related Syntheses
| Green Approach | Application | Benefit | Reference |
| Two-step synthesis | Synthesis of this compound | Improved yield | |
| Tartaric acid as catalyst | Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones | Mild conditions, water as solvent | tsijournals.com |
| Low melting tartaric acid-urea mixtures | Synthesis of dihydropyrimidinones | Acts as solvent, catalyst, and reactant | rsc.org |
| Microbial production | Synthesis of tartaric acid precursors | Use of renewable resources | nih.gov |
| Natural acids as catalysts | Synthesis of Schiff bases | Environmentally benign catalyst | rdd.edu.iq |
| Microwave irradiation | Synthesis of Schiff bases | Shorter reaction times, higher yields | rdd.edu.iq |
Advanced Applications in Chemical Sciences
Role in Complex Organic Synthesis
The application of tartaric acid dihydrazide in organic synthesis is multifaceted, stemming from its ability to act as a building block for intricate molecular structures.
This compound serves as a fundamental component in the synthesis of complex nitrogen-containing molecules. smolecule.com Its two hydrazide functional groups provide reactive sites for the construction of larger molecular frameworks. For instance, it is utilized in the synthesis of macrolides and other nitrogen-rich compounds. smolecule.com The reaction of this compound with aldehydes, such as terephthalaldehyde, can lead to the formation of bisacylhydrazone macrocycles through a [2+2] cycloaddition reaction. smolecule.comresearchgate.net This reactivity is crucial for creating complex organic structures. smolecule.com Furthermore, research has demonstrated the synthesis of bishydrazones of salicylic (B10762653) acid and 5-nitrofurfurol from this compound, which are noted as potentially biologically active compounds. idsi.mdichem.md
The inherent chirality of this compound, derived from L-(+)-tartaric acid, makes it a valuable asset in asymmetric synthesis. It is used to create chiral supramolecular compounds. researchgate.net For example, chiral supra-gelators have been formed using dynamic acylhydrazone bonding between D- or L-enantiomeric this compound and an achiral aldehyde. tdl.org The chirality of this compound can be transferred to an organogel network, demonstrating its role in chiral induction. tdl.org Its derivatives are considered ideal ligands for creating strongly colored organometallic complexes. researchgate.net
This compound is a precursor for synthesizing various heterocyclic compounds. idsi.md Its reaction with phosphorus-bearing carboxyhydrazides and isatin (B1672199) derivatives leads to the formation of hydrazones, which can be further modified to create complex heterocyclic structures. nih.gov Research has shown that this compound can be used to obtain bishydrazones of salicylic acid and 5-nitrofurfurol. idsi.mdichem.md Additionally, new bishydrazones of 2-R-phenyl-1,3-dioxolan-4,5-dicarboxylic acids have been synthesized from it. idsi.mdichem.md
This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile reagent. It can be oxidized to form corresponding oxides using agents like potassium permanganate (B83412) and hydrogen peroxide. Conversely, it can be reduced to hydrazine (B178648) derivatives with reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride. Substitution reactions with reagents like acyl chlorides allow for the formation of various derivatives.
Integration in Advanced Materials Science
The utility of this compound extends beyond organic synthesis into the realm of materials science, particularly in the construction of advanced porous materials.
This compound has been successfully employed as an aliphatic linker in the synthesis of Covalent Organic Frameworks (COFs). researchgate.netacs.orgnih.gov These hydrophilic COFs, constructed with this compound, have shown potential as efficient photocatalysts. acs.orgnih.govacs.org The multiple hydrogen bonding networks within these COFs enhance crystallization and provide a favorable combination of crystallinity, hydrophilicity, and light-harvesting capabilities. acs.orgnih.gov For example, a COF synthesized using this compound (TAH-COF) exhibited a high hydrogen peroxide evolution rate under visible light. researchgate.netacs.org Theoretical calculations suggest that the this compound linker enhances the production of hydrogen peroxide by improving oxygen adsorption and stabilizing key intermediates. acs.orgnih.gov This opens up new possibilities for designing semiconducting COFs using non-aromatic linkers. acs.orgnih.gov
Construction of Covalent Organic Frameworks (COFs)
Hydrophilic COF Synthesis with Aliphatic Linkers
Traditionally, COFs have been constructed using rigid, aromatic linkers to ensure crystallinity and extended π-conjugation. nih.govacs.org However, the inherent hydrophobicity of these aromatic backbones can limit their performance in aqueous environments. nih.govacs.org Recent research has demonstrated the successful synthesis of hydrophilic COFs using aliphatic linkers such as this compound (TAH). nih.govacs.org
The use of TAH introduces hydroxyl groups into the COF structure, enhancing its hydrophilicity compared to purely aliphatic dihydrazides. This increased affinity for water is advantageous for applications in aqueous-based systems. nih.govacs.org
Photocatalytic Applications of this compound-Based COFs
The development of efficient photocatalysts is a key area of research in green chemistry. smu.edu COFs constructed with this compound have shown remarkable potential as photocatalysts for reactions such as hydrogen peroxide (H₂O₂) and hydrogen (H₂) evolution. nih.govacs.org
In a notable study, a TAH-based COF (TAH-COF) exhibited a high rate of H₂O₂ evolution, reaching up to 6003 μmol h⁻¹ g⁻¹, without the need for sacrificial agents. nih.govacs.org This performance surpasses that of many previously reported COF-based photocatalysts. nih.govacs.org Theoretical calculations suggest that the TAH linker enhances the two-electron oxygen reduction reaction for H₂O₂ production by improving oxygen adsorption and stabilizing the *OOH intermediate. nih.govacs.org These aliphatic linker-based COFs also demonstrate strong visible light absorption and a narrow optical band gap of approximately 1.9 eV. nih.govacs.org
| COF | Linker | Application | Performance |
| TAH-COF | This compound | Photocatalytic H₂O₂ production | 6003 μmol h⁻¹ g⁻¹ |
| BAH-COF | Butanedioic Acid Dihydrazide | Photocatalytic H₂O₂ production | 1297 μmol h⁻¹ g⁻¹ |
Data sourced from a study by Zhu and co-workers, where COFs were synthesized using this compound (TAH) or butanedioic acid dihydrazide (BAH) and 1,3,5-triformylphloroglucinol. researchgate.net
Role of Hydrogen Bonding Networks in COF Crystallinity and Functionality
The crystallinity of COFs is a critical factor influencing their properties and performance. mdpi.com The presence of multiple hydrogen bonding networks in TAH-based COFs plays a crucial role in enhancing crystallization. nih.govacs.org These hydrogen bonds, arising from the hydroxyl and hydrazide groups of the TAH linker, contribute to the formation of stable, ordered structures. nih.gov
Intramolecular hydrogen bonds, such as the [O-H···N=C] interaction, can significantly improve the chemical stability and crystallinity of COFs. mdpi.com These well-defined hydrogen-bonding networks not only promote crystallinity but also ensure a favorable balance of hydrophilicity and light-harvesting capabilities, which is essential for their photocatalytic function. nih.govacs.org The resulting TAH-based COFs can adopt an unusual ABC stacking arrangement, creating nanopores of approximately 0.6 nm that facilitate improved interaction with water molecules. nih.govacs.org
Fabrication of Hydrogels and Polymeric Systems
This compound also serves as a valuable component in the fabrication of hydrogels and other polymeric systems, where it can act as a crosslinking agent and property enhancer.
As a Bifunctional Crosslinker in Hydrogel Development
This compound functions as a bifunctional crosslinker in the development of hydrogels. It can form covalent bonds, such as hydrazone linkages, by reacting with aldehyde-containing polymers. nih.gov This crosslinking process is fundamental to the formation of a stable, three-dimensional hydrogel network. nih.gov
The use of dihydrazide derivatives as crosslinkers allows for the creation of hydrogels with tunable properties. For instance, in a study involving a biodegradable copolymer of D,L-aspartic acid and L-glutamic acid, this compound was employed as a crosslinking agent to optimize water absorption properties for potential use as a superabsorbent material. researchgate.net The crosslinking reaction between the polymer chains and the bifunctional amine groups of the dihydrazide leads to the formation of the hydrogel network. researchgate.net
Enhancement of Mechanical Properties and Bioadhesion in Polymers
The incorporation of this compound into polymer formulations can lead to a significant enhancement of their mechanical properties and bioadhesion. In one study, the addition of TADH to hot-melt extruded films containing hydroxypropyl cellulose (B213188) resulted in improved adhesion and moisture sorption properties compared to control films without the dihydrazide.
The ability of tartaric acid and its derivatives to act as modifiers is also seen in other polymer systems. For example, tartaric acid-modified calcium carbonate nanoparticles have been shown to simultaneously increase the impact toughness and tensile strength of polypropylene. mdpi.com Similarly, in polyvinyl alcohol (PVA) hydrogels, tartaric acid has been used as a crosslinking agent, leading to improved thermal stability and swelling capacity. scielo.br The crosslinking reaction, which involves the formation of ester bonds between the hydroxyl groups of PVA and the carboxylic acid groups of tartaric acid, enhances the mechanical strength of the resulting hydrogel. scielo.br
| Polymer System | Additive/Crosslinker | Observed Enhancement |
| Hydroxypropyl cellulose films | This compound | Improved adhesion and moisture sorption |
| Polypropylene | Tartaric acid-modified CaCO₃ | Increased impact toughness and tensile strength mdpi.com |
| Polyvinyl alcohol hydrogels | Tartaric acid | Improved thermal stability and swelling scielo.br |
Biodegradable Polymer Formulations
The development of biodegradable polymers is crucial for addressing environmental concerns associated with traditional plastics. This compound is a valuable component in the formulation of such materials. Its derivatives have been shown to be susceptible to breakdown by non-pathogenic soil bacteria, highlighting their potential for creating environmentally benign materials.
Research has focused on synthesizing biodegradable polymers using tartaric acid-based monomers. For example, biodegradable poly(ester-thioether)s have been synthesized via thiol-ene click polymerization using dialkene monomers derived from tartaric acid. nih.gov The biodegradability of these polymers was confirmed through biochemical oxygen demand (BOD) tests. nih.gov In another study, a biodegradable copolymer synthesized from D,L-aspartic acid and L-glutamic acid utilized a this compound derivative as a crosslinker, contributing to the development of biodegradable superabsorbent materials. researchgate.net
Utilization in Sol-Gel Processes for Hybrid Material Development
This compound is increasingly utilized in the sol-gel process, a versatile method for creating hybrid organic-inorganic materials under mild conditions. ias.ac.innih.gov This technique involves the transition of a colloidal solution (sol) into a gelatinous network (gel), allowing for the incorporation of organic molecules like this compound into an inorganic matrix. ias.ac.in
The incorporation of this compound into sol-gel processes can serve multiple purposes. It can act as a complexing agent, chemically modifying metal alkoxide precursors to control hydrolysis and condensation reactions, which is crucial for forming stable nanoparticles. ias.ac.in Furthermore, it can function as a fuel during sol-gel auto-combustion methods, a technique used to synthesize nanoparticles. smolecule.comresearchgate.net In this role, the decomposition of the dihydrazide contributes to the reaction's thermodynamics and influences the properties of the final material. smolecule.comresearchgate.net For instance, in the synthesis of copper samarium co-doped ceria nanoparticles, tartaric acid used as a complexing agent leads to an exothermic decomposition of the metal cross-linking, affecting the morphology and purity of the resulting material. researchgate.net
Research has also demonstrated the functionalization of mesoporous silica, such as MCM-41, with L-tartaric acid using a sol-gel approach, highlighting the utility of tartaric acid derivatives in tailoring the surface properties of materials for specific applications. researchgate.net The presence of this compound in these processes can lead to the creation of advanced materials with specific optical and mechanical properties. smolecule.com
Coordination Chemistry and Ligand Design Principles
The unique molecular architecture of this compound, featuring a C2-symmetric chiral backbone with hydroxyl and hydrazide functional groups, makes it a compelling ligand in coordination chemistry. arkat-usa.org
Formation of Metal Complexes with Transition and Lanthanide Ions
This compound and its parent compound, tartaric acid, are effective ligands for a wide range of metal ions. According to the Hard and Soft Acids and Bases (HSAB) theory, lanthanide(III) ions, being hard acids, show a preference for complexation with oxygen donor atoms, making tartaric acid and its derivatives excellent ligands. mdpi.com
Studies on the complexation of lanthanide(III) ions with (R,R)-tartaric acid have identified the formation of various complex species, including Ln(HTar), Ln(Tar), and Ln(Tar)₂. mdpi.comresearchgate.net The stability of these complexes generally increases with the decreasing ionic radius of the lanthanide ion, a trend known as the "gadolinium break". mdpi.com For example, the stability constants (log β) for Ln(Tar)₂ complexes show a general increase across the lanthanide series. mdpi.com
With transition metals, tartaric acid-derived ligands also form stable complexes. Research on N-alkyl dicarbohydrazides derived from (R,R)-tartaric acid demonstrated their ability to form M₂L and ML complexes with Cu²⁺ ions. arkat-usa.org Similarly, copper(II) has been shown to form coordination polymers and discrete trinuclear complexes with various forms of tartaric acid. mdpi.com
Table 1: Stability Constants of Lanthanide-Tartrate Complexes
| Lanthanide Ion | log β for Ln(Tar)₂ |
|---|---|
| Nd(III) | 7.70 |
| Eu(III) | 8.29 |
| Gd(III) | 7.65 |
| Tb(III) | 8.51 |
| Ho(III) | 8.83 |
| Lu(III) | 9.05 |
Data sourced from potentiometric studies of (R,R)-tartaric acid with lanthanide(III) ions. mdpi.com
Chelation Abilities and Specific Coordination Sites of this compound
This compound functions as a potent chelating agent. Its molecular structure contains a four-carbon backbone with two terminal hydrazide functional groups (-CONHNH₂) and two central hydroxyl groups (-OH). This arrangement provides multiple potential coordination sites.
The superior chelation capacity of this compound compared to analogous dihydrazides like succinic acid dihydrazide is attributed to its vicinal hydroxyl groups. These hydroxyl groups can participate in coordination, stabilizing the resulting metal complexes through the formation of additional chelate rings. In studies involving tartrate-derived N-alkyl dicarbohydrazides and Cu²⁺, it was determined that the terminal nitrogen atoms of the hydrazido groups are the central coordination sites. arkat-usa.org The parent tartaric acid is considered a tetradentate ligand, capable of coordinating through its two carboxyl and two hydroxyl groups. mdpi.com In its complexes with lanthanides, the primary coordination occurs through the deprotonated carboxyl groups. mdpi.com
Design of Chiral Nitrogen Ligands for Stereoselective Transformations
The inherent chirality of tartaric acid makes its dihydrazide derivative an excellent building block for creating chiral ligands for asymmetric catalysis. arkat-usa.orgnih.gov These ligands are designed to create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. nih.gov
Derivatives of tartaric acid have been successfully employed as ligands in a variety of stereoselective transformations. For instance, a chiral phosphoric acid derived from tartaric acid has been used as an effective organocatalyst in asymmetric Biginelli-like reactions, achieving high enantioselectivity (up to 99% ee). beilstein-journals.org Tartrate-derived N-alkyl dicarbohydrazides have been tested as chiral nitrogen ligands in the asymmetric Henry reaction. arkat-usa.org
Furthermore, ligands derived from tartaric acid have been instrumental in palladium-catalyzed asymmetric allylic substitution reactions, a powerful C-C bond-forming method. acs.org For example, a novel O,N,N,O-tetradentate ligand synthesized from tartaric acid has shown promise in this area. acs.org The success of TADDOLs (α,α,α',α'-tetra-aryl-1,3-dioxolane-4,5-dimethanols), another class of tartaric acid derivatives, as chiral H-bonding catalysts further underscores the potential of this chiral pool compound in asymmetric synthesis. nih.gov
Table 2: Enantioselective Biginelli-like Reaction Catalyzed by a Tartaric Acid-Derived Chiral Phosphoric Acid
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 85 | 92 |
| 4-Chlorobenzaldehyde | 91 | 95 |
| 4-Methylbenzaldehyde | 88 | 91 |
| 2-Naphthaldehyde | 82 | 88 |
Data represents reactions catalyzed by 10 mol% of the chiral phosphoric acid. beilstein-journals.org
Supramolecular Assemblies Involving Metal-Ligand Interactions
The ability of this compound and its derivatives to coordinate with metal ions is a cornerstone of their application in supramolecular chemistry, leading to the formation of complex, ordered structures through self-assembly. nih.gov These metal-ligand interactions can drive the formation of discrete assemblies like coordination cages or extended structures like coordination polymers. mdpi.comacs.org
A notable example is the lanthanide ion-induced formation of neutral triple helical complexes in aqueous solution. acs.org In these structures, three ligand strands, each containing two dipicolinic acid (dpa) coordinating units, wrap around two lanthanide ions to form a dinuclear helicate with a [Ln₂L₃] stoichiometry. acs.org The chirality of the linker used to connect the dpa units can induce a stable chirality at the metal ion center. acs.org
Researchers have also developed 3d-4f supramolecular nanocages by the self-assembly of nonsymmetric dihydrazide-based ligands with mixed metal ions (e.g., Zn²⁺ and Er³⁺). nih.gov These nanocages can act as catalysts, for example, in the three-component aza-Darzens reaction, with their catalytic activity being influenced by the size of the cage's cavity and the number of active metal centers. nih.gov
Contributions to Supramolecular Chemistry and Self-Assembly
The principles of molecular recognition and self-assembly inherent in this compound's structure facilitate its significant contributions to supramolecular chemistry. The molecule's capacity for forming multiple, directional hydrogen bonds, combined with its chirality and coordination ability, allows for the construction of highly organized supramolecular materials.
The self-assembly of tartaric acid derivatives can lead to the formation of gels, which are soft materials composed of a three-dimensional network encapsulating a large amount of solvent. For instance, a tartaric acid-appended naphthalene (B1677914) diimide (NDI-TA) bola-amphiphile was designed to self-assemble into various nanostructures depending on the pH. The protonation state of the tartaric acid headgroup plays a crucial role in directing the morphology of the resulting supramolecular assemblies, which also exhibit chirality at the supramolecular level.
Furthermore, chiral ditopic monomers derived from tartaric acid, bearing complementary triple hydrogen bonding patterns, can undergo recognition-directed polyassociation to form supramolecular polymers. These assemblies can exhibit hierarchical self-organization, first forming strands, which then wrap into helical fibers, demonstrating how molecular-level information can be translated into macroscopic material properties.
Directed Hydrogen-Bonding Networks and Self-Assembled Structures
The molecular structure of this compound is inherently suited for creating ordered assemblies through hydrogen bonding. Its framework contains a four-carbon backbone with two terminal hydrazide (-CONHNH2) groups and two hydroxyl (-OH) groups on the central carbons. This symmetrical arrangement, featuring six hydrogen bond donors and six acceptors, provides multiple sites for intermolecular interactions. nih.gov The defined stereochemistry of the chiral centers, typically the (2R,3R) configuration derived from L-(+)-tartaric acid, dictates the spatial orientation of these functional groups. This stereochemical control is crucial as it significantly influences the hydrogen-bonding patterns and can stabilize specific molecular conformations through intramolecular hydrogen bonds.
The power of tartaric acid derivatives as scaffolds for self-assembly has been demonstrated in the creation of complex supramolecular structures. By attaching complementary recognition units to a tartaric acid-based spacer, researchers have engineered directed self-assembly. For instance, ditopic monomers featuring a tartaric acid core functionalized with uracil (B121893) and 2,6-diaminopyridine (B39239) groups—which form complementary triple hydrogen bonds—can self-assemble into liquid crystalline polymers. 20.210.105 The reliability of carboxylic acid groups, and by extension their derivatives like hydrazides, in forming robust hydrogen-bonded networks is a key principle in designing such ordered structures on surfaces and in bulk materials. nih.gov The combination of hydrogen bonding and other non-covalent forces like π-π stacking allows for the construction of unconventional columnar liquid-crystalline phases where the molecules are oriented parallel to the columnar axis through these specific interactions. rsc.org
Synthesis and Characterization of Supramolecular Polymers and Dynamers
The concept of "dynamers" refers to dynamic polymers, which are polymeric structures linked by reversible connections, allowing them to adapt their constitution by exchanging components. 20.210.105researchgate.net These can be either supramolecular polymers, held together by non-covalent forces, or molecular polymers containing reversible covalent bonds. 20.210.105researchgate.net this compound is a key precursor for a specific class of molecular dynamers based on the acylhydrazone linkage. 20.210.105
The synthesis of these dynamers involves the condensation reaction between a dihydrazide, such as this compound, and a dicarbonyl compound (like a dialdehyde). 20.210.105researchgate.net This polycondensation reaction forms polyacylhydrazones. The resulting acylhydrazone bond (C=N-N-C=O) is the "reversibility cassette" that imparts dynamic character to the polymer. 20.210.105 This linkage is stable at neutral pH but can undergo reversible cleavage and reformation under acidic conditions or with heat, allowing for the exchange of aldehyde or hydrazide components. 20.210.105researchgate.net Furthermore, the amide portion of the acylhydrazone functionality provides additional sites for hydrogen bonding, which can influence the polymer's secondary structure and material properties. 20.210.105researchgate.net This dual functionality—dynamic covalent bonds and hydrogen-bonding sites—makes these materials adaptable and responsive to external stimuli. 20.210.105researchgate.net
Molecular Recognition-Directed Polyassociation
Molecular recognition is the principle that underpins the formation of highly ordered supramolecular structures. It involves the specific binding between complementary molecular units. Tartaric acid derivatives have been effectively used as chiral scaffolds to direct the polyassociation of monomers into complex polymeric architectures. 20.210.105
A prime example involves chiral ditopic monomers built on a tartaric acid spacer. 20.210.105 In one study, the tartaric acid core was functionalized at both ends with molecular groups capable of forming specific hydrogen bonds: one monomer was equipped with two uracil groups and its complementary partner with two 2,6-diaminopyridine groups. 20.210.105 When mixed, these monomers engage in molecular recognition-directed polyassociation, where the complementary triple hydrogen bonds between the uracil and diaminopyridine units drive the formation of long-chain supramolecular polymers. 20.210.105 This process, termed "interactional recognition," resulted in the formation of a thermotropic liquid crystalline phase that was stable over an exceptionally broad temperature range of more than 200°C. 20.210.105 This demonstrates how the defined stereochemistry and geometry of the tartaric acid backbone can be used to precisely control the assembly of monomers into functional materials. 20.210.105
Catalytic Applications in Chemical Processes
The chirality inherent in tartaric acid and its derivatives makes them valuable in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. They are employed both as ligands for metal catalysts and as organocatalysts themselves.
Asymmetric Catalysis utilizing this compound Derivatives
Tartaric acid is a readily available and inexpensive natural product, existing in both enantiomeric forms, which makes it a privileged chiral starting material. nih.govworldscientific.com While derivatives like TADDOLs are well-known as ligands in metal-catalyzed reactions, the use of tartaric acid derivatives, including hydrazides, as organocatalysts is a growing field. nih.gov
Researchers have synthesized N-alkylated dicarbohydrazides from (R,R)-tartaric acid and investigated their use as chiral nitrogen ligands in the asymmetric Henry reaction (a carbon-carbon bond-forming reaction). arkat-usa.org Although these specific ligands yielded modest enantioselectivities, the work highlights the potential for designing hydrazide-based catalysts. arkat-usa.org Other tartaric acid-derived organocatalysts have shown success in different reactions. For example, diamines derived from tartaric acid have been used to catalyze asymmetric Michael additions. nih.gov Furthermore, monoesters of tartaric acid have been developed as effective organocatalysts for the enantioselective conjugate addition of alkenyl boronic acids to enones. nih.gov The design of these catalysts often leverages the rigid structure and specific functional group placement provided by the tartaric acid backbone to create a well-defined chiral environment that directs the stereochemical outcome of the reaction. worldscientific.comnih.gov
Mechanistic Insights into Redox Catalysis Enhancement by Tartaric Acid Derivatives
Tartaric acid (TA) and its derivatives can play a significant role in modulating the activity of redox catalysts, particularly in Fenton-like processes that generate highly reactive radicals for oxidation. The mechanism of this enhancement has been studied in copper-catalyzed systems. nih.gov
In heterogeneous systems using a solid copper catalyst, tartaric acid enhances the process through a different but related mechanism. TA adsorbs onto the surface of the catalyst, forming a surface complex (≡Cu²⁺-TA). nih.gov This surface complexation promotes the consumption of the oxidant (H₂O₂), leading to more efficient generation of surface-bound hydroxyl radicals. nih.gov Density functional theory (DFT) calculations have confirmed that this surface complex also accelerates the regeneration of active ≡Cu⁺ sites on the catalyst, mirroring the effect seen in the homogeneous system. nih.gov
Characterization Methodologies and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of tartaric acid dihydrazide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals that correspond to the different types of protons within the molecule. In a typical spectrum, hydrazide protons (-NHNH₂) appear as distinct signals, often in the downfield region around 8.0-9.0 ppm. The protons of the hydroxyl groups (-OH) also give rise to signals, though their chemical shift can vary depending on the solvent and temperature due to hydrogen bonding. The methine protons (-CH), which are attached to the carbon atoms bearing the hydroxyl groups, typically appear as multiplets due to coupling with adjacent protons.
A representative ¹H NMR spectrum in D₂O might show the methine protons (CH) as a doublet of doublets at approximately 3.85 ppm and the hydroxyl protons (OH) as a doublet around 4.10 ppm. The amine protons (NH₂) of the hydrazide group are often observed as a broad singlet near 8.20 ppm.
Table 1: Representative ¹H NMR Chemical Shifts for this compound in D₂O
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methine (CH) | ~3.85 | dd |
| Hydroxyl (OH) | ~4.10 | d |
| Amine (NH₂) | ~8.20 | s |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbons of the amide groups are typically observed in the downfield region of the spectrum, around 170 ppm. The carbon atoms bonded to the hydroxyl groups usually appear in the range of 70-80 ppm, confirming the vicinal diol structure.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~170 |
| Methine (CH-OH) | ~70-80 |
Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy) : A COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the methine (-CH) protons and the hydroxyl (-OH) protons, confirming their proximity in the structure. sdsu.eduwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum of this compound would show correlations between the methine proton signals and the signals of the carbons they are attached to, as well as between the amine protons and the nitrogen atoms of the hydrazide groups. wikipedia.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands for this compound include:
N-H stretching: Vibrations of the N-H bonds in the hydrazide groups typically appear as strong bands in the region of 3300-3320 cm⁻¹.
O-H stretching: The O-H stretching of the hydroxyl groups results in a broad absorption band, often overlapping with the N-H stretching bands, in the 3200-3500 cm⁻¹ region due to hydrogen bonding.
C=O stretching: A strong absorption band corresponding to the carbonyl group (amide I band) of the hydrazide is observed around 1650 cm⁻¹.
C-N stretching: The stretching vibration of the C-N bond is typically found near 1420 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Hydrazide (-NHNH₂) | N-H stretch | 3300 - 3320 |
| Hydroxyl (-OH) | O-H stretch (broad) | 3200 - 3500 |
| Carbonyl (C=O) | C=O stretch | ~1650 |
| Carbon-Nitrogen | C-N stretch | ~1420 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 178.15 g/mol . nih.gov
Using electrospray ionization (ESI), the mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 179.1. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern often reveals the loss of characteristic neutral fragments, such as hydrazine (B178648) (N₂H₄) and water (H₂O), which helps to confirm the molecular structure.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of this compound. journaltocs.ac.uk In a TGA experiment, the mass of the sample is monitored as a function of increasing temperature.
The TGA curve of this compound typically shows that the compound is stable up to a certain temperature, after which it undergoes decomposition. The initial decomposition temperature is generally observed to begin around 200-250°C. The thermal stability is influenced by the extensive network of hydrogen bonds within its crystal structure. The analysis of the TGA curve can reveal the different stages of decomposition and the amount of residue left at high temperatures. This information is particularly valuable for applications where the material might be exposed to elevated temperatures. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and conducting quantitative analysis of this compound. Following its synthesis, HPLC is employed to verify the compound's purity, ensuring the removal of starting materials and by-products. Reverse-Phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose, leveraging the polarity of the compound. ijnrd.orgajpaonline.com
In a typical RP-HPLC method for analyzing polar organic acids and their derivatives, a C18 column is frequently used. ijnrd.org The separation relies on a polar mobile phase, often an aqueous buffer solution, sometimes mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). For instance, methods developed for tartaric acid, a related compound, use a mobile phase such as 0.01 M potassium dihydrogen phosphate (B84403) buffer adjusted to an acidic pH (e.g., 2.6) with orthophosphoric acid. ijnrd.orgajpaonline.com Detection is commonly achieved using a UV/Visible detector set at a low wavelength, such as 210 nm, where the carbonyl groups of the hydrazide function exhibit absorbance. ijnrd.orgajpaonline.com
The quantitative determination of this compound is achieved by creating a calibration curve from standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is then compared against this curve. The method's performance is validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness to ensure reliable and reproducible results for routine quality control. ijnrd.org The retention time, under specific chromatographic conditions, serves as a qualitative identifier for the compound.
Table 1: Representative RP-HPLC Parameters for Analysis of Tartaric Acid and its Derivatives
| Parameter | Description |
|---|---|
| Column | RP-C18, e.g., Shimadzu GIST Shim Pack (4.6 x 250 mm, 5 µm) ijnrd.orgajpaonline.com |
| Mobile Phase | Isocratic elution with 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 2.6 with Orthophosphoric Acid (H₃PO₄) ijnrd.orgajpaonline.com |
| Flow Rate | 1.0 mL/min ijnrd.orgajpaonline.com |
| Detector | UV/Visible Detector at 210 nm ijnrd.orgajpaonline.com |
| Injection Volume | 20 µL ijnrd.orgajpaonline.com |
| Column Temperature | 30 °C ijnrd.orgajpaonline.com |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within the crystalline lattice of this compound. researchgate.net As a solid crystalline compound, its properties are heavily influenced by its crystal structure, including molecular conformation and intermolecular interactions. XRD analysis provides fundamental information on the unit cell dimensions, crystal system, and space group. science.gov
For tartaric acid derivatives, extensive hydrogen bonding networks involving the hydroxyl and hydrazide functional groups are critical in dictating the final crystal packing. mdpi.com Single-crystal X-ray diffraction (SC-XRD) can determine the exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. acs.org Studies on L-tartaric acid have shown it crystallizes in a monoclinic system, and XRD patterns are used to confirm its crystalline nature. researchgate.net
Powder X-ray Diffraction (PXRD) is also employed for phase identification and to assess the crystallinity of bulk samples. The positions and intensities of the diffraction peaks in a PXRD pattern serve as a fingerprint for the specific crystalline form. researchgate.net The introduction of tartaric acid derivatives into other materials can alter their crystallinity, which is observable as a broadening and decrease in the intensity of XRD peaks. researchgate.net
Table 2: Illustrative Crystallographic Data Obtainable from XRD Analysis
| Parameter | Information Provided | Example (L-Tartaric Acid) |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic researchgate.net |
| Space Group | The set of symmetry operations for the crystal. | P2₁/n, P-1, P2₁/c (for various co-crystals) science.gov |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Determined from diffraction data. |
| Hydrogen Bonding | Identification of donor-acceptor distances and angles, revealing intermolecular and intramolecular interactions. | O-H···N and π-π interactions are key stabilizing forces in related co-crystals. science.gov |
| Molecular Conformation | The spatial arrangement of atoms in the molecule (e.g., staggered, eclipsed). | Influenced by hydrogen bonding and steric hindrance. mdpi.com |
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific and sensitive technique used exclusively for the detection and characterization of chemical species that possess one or more unpaired electrons, such as organic radicals. libretexts.orgwikipedia.org While this compound is not a radical itself, ESR spectroscopy is the principal tool for studying radical intermediates that may be generated during its chemical reactions, particularly oxidation processes. libretexts.org
The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the resonance of electron spins rather than nuclear spins. bhu.ac.in When a sample is placed in a strong magnetic field, the unpaired electron's spin can align in two different energy states. The absorption of microwave radiation can induce a transition between these states, giving rise to an ESR signal. bhu.ac.in The sensitivity of ESR is exceptionally high, allowing for the detection of radical concentrations as low as 10⁻¹² M. libretexts.org
In the context of this compound, reactions involving oxidation could potentially lead to the formation of nitrogen-centered or oxygen-centered radicals. colab.ws Detecting these highly reactive and short-lived species is often accomplished using a technique called "spin trapping," where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily observed by ESR. nih.gov ESR spectra are typically displayed as the first derivative of the absorption signal to enhance resolution and the signal-to-noise ratio. quora.com Analysis of the spectrum's g-factor and hyperfine splitting patterns can provide structural information about the radical, such as which nuclei are interacting with the unpaired electron.
Table 3: Application of ESR Spectroscopy for Radical Analysis
| Feature | Description |
|---|---|
| Principle | Detects the absorption of microwave radiation by unpaired electrons in a magnetic field. bhu.ac.in |
| Application | Identification and characterization of radical intermediates in chemical reactions. libretexts.org |
| Target Species | Paramagnetic species, including free radicals (e.g., nitrogen- or oxygen-centered radicals). colab.ws |
| Technique | Spin trapping can be used to detect short-lived radicals by forming a more stable radical adduct. nih.gov |
| Spectral Output | Typically recorded as a first-derivative spectrum. quora.com |
| Information Gained | g-factor (identifies the type of radical) and hyperfine coupling constants (provide structural information about the radical's environment). libretexts.org |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitymdpi.comscience.govdaneshyari.comrsc.orgacs.orgfortunejournals.com
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com For Tartaric acid dihydrazide, DFT calculations have been instrumental in elucidating its electronic parameters, predicting reaction pathways, and understanding its coordination chemistry.
DFT calculations allow for the prediction of various electronic parameters that are key to understanding the reactivity of this compound. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. mdpi.com The HOMO and LUMO energies are particularly important as they indicate the molecule's ability to donate or accept electrons, respectively. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity.
For instance, theoretical studies on related hydrazide derivatives have used DFT to calculate these electronic parameters to predict their adsorption efficiency on metal surfaces, which is relevant for applications like corrosion inhibition. The local reactivity of the molecule can be assessed through Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net
Furthermore, DFT is employed to map out potential reaction pathways for reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamic favorability of different reaction routes. nih.gov This is crucial for understanding its synthesis, degradation, and interaction with other molecules. For example, DFT calculations have been used to study the reaction mechanisms of similar compounds, identifying the most probable sequence of bond-breaking and bond-forming events. nih.govresearchgate.net
Table 1: Calculated Electronic Properties of a Related Hydrazide Derivative
| Parameter | Value | Reference |
| Ionization Potential (I) | 5.454 eV | mdpi.com |
| Electron Affinity (A) | 1.070 eV | mdpi.com |
| Hardness (η) | 4.384 eV | mdpi.com |
| Electrophilicity Index (ω) | 1.213 eV | mdpi.com |
| Chemical Potential (μ) | -3.262 eV | mdpi.com |
| Note: Data presented for a related triazolyl-indole scaffold to illustrate the type of parameters calculated via DFT. |
This compound is an excellent chelating agent due to the presence of multiple donor atoms (oxygen and nitrogen). mdpi.com DFT calculations provide valuable insights into the stability and coordination modes of its metal complexes. By modeling the interaction between the dihydrazide ligand and various metal ions, it is possible to predict the geometry of the resulting complexes and their binding energies. nih.gov
Theoretical investigations into the binding energies of metal complexes can explain trends in their thermodynamic stability. For instance, DFT calculations on metal complexes of related ligands have shown that higher binding energies correlate with greater complex stability. researchgate.net
Table 2: Stability Constants (logβ) of Lanthanide(III) Complexes with Tartaric Acid
| Metal Ion | Ln(Tar)₂ | Ln(Tar)₂(OH) | Reference |
| Nd(III) | 7.70 | - | mdpi.com |
| Eu(III) | 8.29 | - | mdpi.com |
| Gd(III) | 7.65 | - | mdpi.com |
| Tb(III) | 8.51 | - | mdpi.com |
| Ho(III) | 8.83 | - | mdpi.com |
| Lu(III) | 9.05 | - | mdpi.com |
| Note: Data for tartaric acid is presented to illustrate the stability trends in related complexes. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsresearchgate.net
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. fortunejournals.com For this compound, MD simulations are particularly useful for exploring its conformational flexibility and the nature of its intermolecular interactions.
The molecule's rotatable bonds allow it to adopt various conformations in solution and in the solid state. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. ekb.egresearchgate.net These studies have revealed that the conformational preferences of this compound are governed by a delicate balance of intramolecular hydrogen bonding and steric hindrance between the functional groups. The formation of intramolecular hydrogen bonds between the hydroxyl and hydrazide groups can significantly stabilize certain conformers.
MD simulations also provide a dynamic picture of how this compound interacts with surrounding molecules, such as solvents or other solutes. researchgate.net These simulations can reveal the strength and geometry of intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility, crystal packing, and self-assembly behavior. researchgate.net For instance, simulations can model the interaction energies between the dihydrazide and other molecules, which can be validated by experimental techniques.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the biological activity or property of a chemical compound. researchgate.netnih.gov
While specific QSAR/QSPR studies focused solely on this compound are not extensively reported, the principles of this methodology are applicable. Such models could be developed to predict various properties of this compound and its derivatives. For example, a QSAR model could be built to predict the antimicrobial activity of a series of related hydrazide compounds. nih.gov The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to establish a mathematical relationship with the observed biological activity. researchgate.net
Similarly, QSPR models could be developed to predict physical properties like melting point, solubility, or chromatographic retention times. These models are valuable tools in rational drug design and materials science, as they can guide the synthesis of new compounds with desired properties, reducing the need for extensive experimental screening. rsc.orgacs.orgchemcomp.com
Future Research Directions and Emerging Opportunities in Tartaric Acid Dihydrazide Studies
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient methods for the synthesis of tartaric acid dihydrazide is a primary area for future research. Current methods often rely on traditional synthetic routes that may involve harsh conditions or generate significant waste. Future investigations should prioritize the principles of green chemistry to create more sustainable pathways.
One promising avenue is the exploration of biocatalysis. The use of enzymes or whole-cell systems for the direct amidation of tartaric acid or its esters with hydrazine (B178648) could offer a highly selective and environmentally friendly alternative to conventional chemical methods. Additionally, research into the microbial production of tartaric acid from renewable feedstocks like glucose presents a sustainable starting point for the entire synthetic chain.
Further optimization of existing chemical routes is also warranted. This includes the development of novel, non-toxic catalysts for the direct hydrazinolysis of tartaric acid, potentially improving yields and reducing byproducts. A comparative analysis of different synthetic approaches, considering factors like atom economy, energy consumption, and waste generation, will be crucial in identifying the most sustainable and scalable methods for industrial production.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Pathway | Potential Advantages | Research Focus |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, use of renewable resources, reduced waste. | Identification and engineering of suitable enzymes, optimization of reaction parameters. |
| Green Catalysis | Use of non-toxic and recyclable catalysts, improved energy efficiency. | Development of novel heterogeneous or homogeneous catalysts for direct hydrazinolysis. |
| Flow Chemistry | Enhanced safety, improved reaction control, potential for higher yields and purity. | Design and optimization of continuous flow reactors for the synthesis of this compound. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Exploration of solvent-free or low-solvent synthetic methods using ball milling or other mechanochemical techniques. |
Development of Advanced Functional Materials Based on this compound Scaffolds
The inherent chirality and hydrogen-bonding capabilities of this compound make it an exceptional building block for the creation of advanced functional materials. Future research in this area is expected to yield materials with tailored properties for a wide range of applications.
The incorporation of this compound into polymers is a particularly promising direction. Its bifunctional nature allows it to act as a cross-linker or a monomer, introducing chirality and specific interaction sites into the polymer backbone. This could lead to the development of novel biodegradable polymers, hydrogels with tunable properties for biomedical applications, and chiral stationary phases for enantioselective separations.
Furthermore, this compound can serve as a chiral linker in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The resulting porous materials would possess chiral channels and cavities, making them highly suitable for applications in asymmetric catalysis, enantioselective adsorption and separation, and chiral sensing.
Integration into Advanced Catalytic Systems for Enantioselective Transformations
The C2-symmetric chiral backbone of this compound makes it an attractive ligand for the development of novel catalysts for enantioselective transformations. While the broader family of tartaric acid derivatives has been extensively used in asymmetric catalysis, the specific potential of the dihydrazide derivative remains largely untapped.
Future research should focus on the synthesis of coordination complexes of this compound with various transition metals and the evaluation of their catalytic activity in a range of asymmetric reactions, such as aldol reactions, Michael additions, and asymmetric hydrogenations. The hydrazide moieties can act as strong coordination sites, and the chiral environment provided by the tartaric acid backbone could induce high levels of enantioselectivity.
Moreover, this compound can be utilized as a scaffold for the development of organocatalysts. The hydrazide groups can be readily modified to introduce other catalytically active functionalities, leading to the creation of bifunctional or multifunctional chiral catalysts.
Deeper Mechanistic Understanding of Supramolecular Assemblies
The ability of this compound to form extensive hydrogen-bonding networks is a key driver for its self-assembly into well-defined supramolecular structures. A deeper mechanistic understanding of these assembly processes will be crucial for the rational design of novel supramolecular materials with desired properties.
Advanced analytical techniques, such as single-crystal X-ray diffraction, solid-state NMR, and various microscopic methods, should be employed to elucidate the precise nature of the intermolecular interactions and the resulting packing arrangements in the solid state. These studies will provide valuable insights into the role of hydrogen bonding, van der Waals forces, and chiral recognition in directing the self-assembly process.
The investigation of the self-assembly of this compound in solution is another important research frontier. Understanding the formation of aggregates, gels, and other supramolecular structures in different solvents will open up new possibilities for the development of responsive materials and drug delivery systems.
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of computational modeling with experimental studies offers a powerful approach to accelerate the discovery and development of new applications for this compound. Molecular modeling techniques can provide valuable insights into the structure, properties, and reactivity of this compound at the atomic level, guiding experimental design and interpretation.
Density Functional Theory (DFT) calculations can be used to predict the conformational preferences of this compound, analyze its electronic structure, and model its interactions with other molecules. These calculations can aid in the design of new catalysts and functional materials by providing a theoretical basis for understanding their activity and selectivity.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or within a polymer matrix. These simulations can provide insights into the mechanisms of self-assembly, the transport of molecules through materials based on this compound, and the conformational changes that occur during chemical reactions. The synergy between these computational approaches and targeted experimental validation will be instrumental in unlocking the full potential of this compound in the years to come.
Q & A
Q. What are the common synthetic routes for tartaric acid dihydrazide, and how can its purity be verified?
this compound is typically synthesized by reacting tartaric acid with excess hydrazine hydrate under reflux conditions. The reaction requires precise control of temperature (e.g., 20°C) and pH to avoid side reactions, as seen in analogous syntheses of sodium dihydroxy tartrate derivatives . Post-synthesis, purity is verified using high-performance liquid chromatography (HPLC) or elemental analysis. Recrystallization from polar solvents (e.g., ethanol-water mixtures) further refines the product.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals hydrazide protons (δ 8–9 ppm) and hydroxyl groups; ¹³C NMR confirms carbonyl carbons (~170 ppm).
- Mass spectrometry (MS) : Determines molecular weight (C₄H₁₀N₄O₄, MW 178.15 g/mol) via ESI-MS or MALDI-TOF .
Q. How is this compound utilized as a crosslinking agent in polymer chemistry?
this compound acts as a bifunctional crosslinker in hydrogels and polymers, forming Schiff bases with aldehyde-containing polymers (e.g., oxidized hyaluronic acid). This reaction enhances mechanical stability and tunability of hydrogels, as demonstrated in studies using adipic acid dihydrazide (ADH) analogs . Methodologies include rheological testing (e.g., shear-thinning behavior) and swelling index measurements to assess crosslinking efficiency.
Advanced Research Questions
Q. What experimental designs are effective in optimizing this compound’s crosslinking efficiency in hydrogels?
A Box-Behnken design (BBD) is suitable for optimizing parameters such as crosslinker concentration, pH, and reaction time. For example, in hydrogel studies, BBD can model interactions between this compound and polymer concentrations to maximize tensile strength or minimize disintegration time, as seen in effervescent tablet optimization . Response surface methodology (RSM) and ANOVA validate the design, with outputs measured via rheometry or drug release profiles.
Q. How does this compound enhance the crystallization of poly(L-lactic acid) (PLLA), and what methodologies assess this effect?
this compound acts as a heterogeneous nucleating agent, reducing PLLA’s crystallization half-time. Methods include:
- Differential Scanning Calorimetry (DSC) : Quantifies melting enthalpy (ΔHₘ) and crystallization temperature (T꜀) shifts .
- X-ray Diffraction (XRD) : Analyzes crystallinity percentage and spherulite morphology.
- Polarized Optical Microscopy (POM) : Observes nucleation density and crystal growth rates.
Q. What mechanisms explain the bioactivity of phosphorus-containing compounds synthesized from this compound?
this compound reacts with phosphorus-bearing carboxyhydrazides and isatin derivatives to form hydrazones with antiviral, antifungal, and antibacterial properties. The Mannich reaction introduces aminomethyl groups, enhancing bioactivity. Mechanistic studies use LC-MS/MS for intermediate detection and in vitro assays (e.g., MIC values for antimicrobial activity) .
Q. What computational approaches predict the corrosion inhibition potential of this compound derivatives?
Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to predict adsorption efficiency on metal surfaces. Molecular dynamics simulations model interaction energies between derivatives (e.g., terephthalic dihydrazide analogs) and iron substrates, validated by electrochemical impedance spectroscopy (EIS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
